Nalpha-(2,4-dinitrophenyl)phenylalaninamide
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Overview
Description
2-[(2,4-DINITROPHENYL)AMINO]-3-PHENYLPROPANAMIDE is a compound known for its applications in various scientific fields. It is a derivative of amino acids and is often used in analytical chemistry for the derivatization of amino acids to facilitate their detection and analysis.
Preparation Methods
The synthesis of 2-[(2,4-DINITROPHENYL)AMINO]-3-PHENYLPROPANAMIDE typically involves the reaction of 2,4-dinitrofluorobenzene with an amino acid derivative under alkaline conditions. The reaction is carried out in a mixture of aqueous sodium bicarbonate and acetone at temperatures ranging from 40-50°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(2,4-DINITROPHENYL)AMINO]-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups. Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2,4-DINITROPHENYL)AMINO]-3-PHENYLPROPANAMIDE is widely used in scientific research, particularly in:
Biology: The compound is used in studies involving protein and amino acid analysis.
Medicine: It has applications in the development of diagnostic assays and the study of metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[(2,4-DINITROPHENYL)AMINO]-3-PHENYLPROPANAMIDE involves its ability to react with primary amines to form stable derivatives. This reaction is utilized in analytical chemistry to facilitate the detection and quantification of amino acids. The compound’s molecular targets include amino groups in proteins and peptides, and the pathways involved are primarily those related to derivatization and subsequent analysis by chromatographic techniques .
Comparison with Similar Compounds
Similar compounds to 2-[(2,4-DINITROPHENYL)AMINO]-3-PHENYLPROPANAMIDE include:
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey’s reagent): Used for the separation and determination of enantiomeric amino acids.
2,4-dinitrophenylhydrazine: Used for the detection of carbonyl compounds in organic chemistry.
2,4-dinitrophenyl derivatives of amino acids: Used in various analytical applications for the detection and analysis of amino acids. The uniqueness of 2-[(2,4-DINITROPHENYL)AMINO]-3-PHENYLPROPANAMIDE lies in its specific application for the derivatization of amino acids, providing high sensitivity and specificity in analytical methods.
Properties
Molecular Formula |
C15H14N4O5 |
---|---|
Molecular Weight |
330.30 g/mol |
IUPAC Name |
2-(2,4-dinitroanilino)-3-phenylpropanamide |
InChI |
InChI=1S/C15H14N4O5/c16-15(20)13(8-10-4-2-1-3-5-10)17-12-7-6-11(18(21)22)9-14(12)19(23)24/h1-7,9,13,17H,8H2,(H2,16,20) |
InChI Key |
KJWGOWILGLMYJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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